molecular formula C18H17N3S2 B2654021 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 380431-15-2

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B2654021
CAS RN: 380431-15-2
M. Wt: 339.48
InChI Key: IOJGANSGYODFJB-UHFFFAOYSA-N
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Description

The compound “N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Scientific Research Applications

Antimicrobial Applications

A study synthesized 2-phenylamino-thiazole derivatives, including compounds related to the target chemical, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these molecules were more potent than reference drugs, with notable antibacterial activity against Gram-positive strains (D. Bikobo et al., 2017).

Antitumor Applications

Research on 2-(4-acylaminophenyl)benzothiazoles has highlighted their potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mode of action is suspected to involve metabolism, with N-acetylation and oxidation being significant metabolic transformations (M. Chua et al., 1999).

Another study on amino acid prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles found these compounds to possess selective, potent antitumor properties in vitro and in vivo. These prodrugs rapidly convert back to their parent amine in vivo, suggesting a potential for clinical evaluation (T. Bradshaw et al., 2002).

Anti-inflammatory Applications

A series of substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles have been synthesized, showing promising anti-inflammatory and analgesic activities. One compound, in particular, exhibited significant anti-inflammatory and analgesic activities comparable to standard drugs, with manageable toxic side effects (S. K. Bhati & Ashok Kumar, 2008).

properties

IUPAC Name

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S2/c1-12-3-8-16-15(11-12)21-17(23-16)13-4-6-14(7-5-13)20-18-19-9-2-10-22-18/h3-8,11H,2,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJGANSGYODFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC4=NCCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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